molecular formula C8H8ClNO B195516 4'-Chloroacetanilide CAS No. 539-03-7

4'-Chloroacetanilide

Cat. No. B195516
CAS RN: 539-03-7
M. Wt: 169.61 g/mol
InChI Key: GGUOCFNAWIODMF-UHFFFAOYSA-N
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Description

4’-Chloroacetanilide, also known as N-(4-chlorophenyl)-acetamide, is a compound with the molecular formula C8H8ClNO and a molar mass of 169.61 g/mol . It is the main impurity present in acetaminophen .


Molecular Structure Analysis

The molecular structure of 4’-Chloroacetanilide consists of a carboxylic acid amide group (-CONH-) attached to a 4-chlorophenyl group . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Chloroacetanilide are not detailed in the available resources, it is known to be an impurity in the synthesis of acetaminophen .


Physical And Chemical Properties Analysis

4’-Chloroacetanilide is a white or greyish-beige crystalline powder . It has a melting point of 176-178 °C, a boiling point of 333 °C, and a density of 1.385 g/cm3 . It is insoluble in water .

Scientific Research Applications

  • Effects on Algal Reproduction : Chloroacetanilides, including 4'-Chloroacetanilide, are used as pre-emergence herbicides but are often found in surface waters, leading to concerns about their combined effects on aquatic organisms like algae. These herbicides share a similar mechanism of action in algae, and their combined effects on algal reproduction are predictable using the concept of concentration addition (Junghans et al., 2003).

  • Reductive Dechlorination : A study explored the electrocatalytic reduction of chloroacetanilide herbicides, focusing on their reductive dechlorination in water. This process helps in breaking down the herbicides, potentially reducing their environmental impact (He et al., 2017).

  • Metabolic Pathways in Yeast : The yeast Rhodosporidium sp. metabolizes 4-chloronitrobenzene to produce 4'-Chloroacetanilide and other metabolites. This pathway involves a reductive process, showcasing the yeast's ability to process chlorinated compounds (Corbett & Corbett, 1981).

  • Environmental Impacts and Remediation : The extensive use of chloroacetanilide herbicides, including 4'-Chloroacetanilide, has raised concerns about their environmental impacts and the need for effective remediation strategies. Biological methods involving specific bacterial strains are proposed as a sustainable solution for their removal from the environment (Mohanty & Jena, 2019).

  • Toxicity Studies in Rats : Studies on monochloroacetanilides, including 4'-Chloroacetanilide, have shown that they can potentially cause liver and kidney damage in rats, highlighting their toxicity and the need for careful handling (Rankin et al., 1993).

  • Inhibition of Photosynthesis in Marine Phototrophs : Chloroacetanilides, such as 4'-Chloroacetanilide, can inhibit photosynthesis and disrupt the thylakoid membranes in marine phototrophs, impacting marine ecosystems (Kim et al., 2021).

  • Removal from Water Using Photocatalysis : Heterogeneous photocatalysis using TiO2/UV-A has been investigated for the degradation of chloroacetanilide herbicides from water. This method shows high efficiency in removing these compounds, although it may result in the formation of toxic degradation products (Roulová et al., 2022).

Safety And Hazards

4’-Chloroacetanilide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(4-chlorophenyl)acetamide
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InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
Source PubChem
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InChI Key

GGUOCFNAWIODMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID0060228
Record name 4-Chloroacetanilide
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Molecular Weight

169.61 g/mol
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Physical Description

Solid; [HSDB] White or light brown powder; [Alfa Aesar MSDS]
Record name p-Chloroacetanilide
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Boiling Point

333 °C
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Solubility

PRACTICALLY INSOL IN /COLD/ WATER; READILY SOL IN ALC, ETHER; READILY SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE, SOL IN HOT WATER
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Density

1.385 AT 22 °C/4 °C
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Vapor Pressure

0.0000963 [mmHg]
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Product Name

4'-Chloroacetanilide

Color/Form

ORTHORHOMBIC CRYSTALS FROM AQ GLACIAL ACETIC ACID, ALCOHOL, OR ACETONE

CAS RN

539-03-7
Record name N-(4-Chlorophenyl)acetamide
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Melting Point

178-179 °C
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Synthesis routes and methods I

Procedure details

In one example, under nitrogen gas, a stirred mixture of 4-Chloro-1-nitrobenzene (e.g., about 1 g, 6.35 mmol), thioacetic acid (e.g., about 1.93 g, 25.39 mmol), K2CO3 (e.g., about 0.050 g, 0.36 mmol), and dry Triton-X 405 (e.g., about 0.010 g) were heated at about 150° C. The progress of the reaction was monitored by HPLC and GC. After four hours the reaction was cooled to room temperature, and acetone (e.g., about 8 mL) was added and filtered through a sintered glass funnel. Evaporation of the acetone produced about 0.975 g of N-(4-Chloro-phenyl)-acetamide (e.g., about 91%).
Quantity
1 g
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1.93 g
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0.05 g
Type
catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Chloroacetanilide
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Citations

For This Compound
593
Citations
MS Ali, S Rafiuddin, M Ghori… - Journal of AOAC …, 2007 - academic.oup.com
This paper presents a simple, specific, and precise high-performance liquid chromatographic method for the simultaneous determination of paracetamol (PCM), chlorzoxazone (CXZ), …
Number of citations: 45 academic.oup.com
RRE Steendam, L Keshavarz, B de Souza… - The Journal of Chemical …, 2019 - Elsevier
… 4-nitrophenol and 4′chloroacetanilide in four different alcohols … the solubility of 4′chloroacetanilide was lower than … of the poorly soluble 4′chloroacetanilide impurity induced the …
Number of citations: 15 www.sciencedirect.com
M Kiese, W Lenk - Biochemical pharmacology, 1971 - Elsevier
… of 4chloroacetanilide is affected in the rabbit by the repeated administration of 4-chloroaniline or 4-chloroacetanilide and … of 4-chloroaniline and 4-chloroacetanilide in rabbits only minor …
Number of citations: 31 www.sciencedirect.com
W Lenk, H Sterzl - Xenobiotica, 1986 - Taylor & Francis
… To confirm this result, we have analysed the blood of rats after administration of N-hydroxy-4chloroacetanilide or N-hydroxy-4-chloroaniline at different times and have established a …
Number of citations: 5 www.tandfonline.com
R Heilmair, W Lenk, H Sterzl - Biochemical pharmacology, 1987 - Elsevier
… by N-hydroxy-4-chloroacetanilide was compared with that of … residual N-hydroxy-4chloroacetanilide from the neutral and … in vacua to yield the recovered N-hydroxy-4chloroacetanilide …
Number of citations: 7 www.sciencedirect.com
W Lenk, M Riedl - Xenobiotica, 1989 - Taylor & Francis
… and 4-chloroacetanilide remained constant, indicating that any decrease in the 4chloronitrobenzene concentration, and any increase in the concentration of 4chloroacetanilide, can be …
Number of citations: 15 www.tandfonline.com
LMH Koymans, W Menge… - Recueil des Travaux …, 1993 - Wiley Online Library
The oxidative metabolism of 4‐chloroacetanilide (4‐ClAA, 1) by cytochrome P450 has been studied theoretically using ab‐initio energy and spin‐distribution calculations. A mechanism …
Number of citations: 2 onlinelibrary.wiley.com
NF Farid, NS Abdelhamid, IA Naguib… - Journal of …, 2022 - academic.oup.com
… products namely p-aminophenol and 4-chloroacetanilide. Separation was done on octadecyl … in the presence of paracetamol toxic impurities, p-aminophenol and 4-chloroacetanilide. …
Number of citations: 5 academic.oup.com
M Kiese, W Lenk - Biochimica et Biophysica Acta (BBA)-General Subjects, 1970 - Elsevier
… the acetic acid in 4-chloroacetanilide rather than to a hydrolysis of 4-chloroacetanilide and re… In order to prove unequivocally the direct oxidation of acetic acid in 4-chloroacetanilide, the …
Number of citations: 13 www.sciencedirect.com
Å Bergman, CA Wachtmeister - Chemosphere, 1977 - Elsevier
… N-Chlorosuccinimide was used in the first step to obtain a high yield of [14C] 4-chloroacetanilide 15, 16, which was isolated by preparative thin laver, chromatography (TLC). The [14C] 2…
Number of citations: 17 www.sciencedirect.com

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